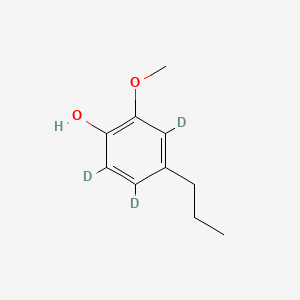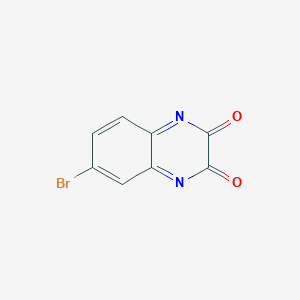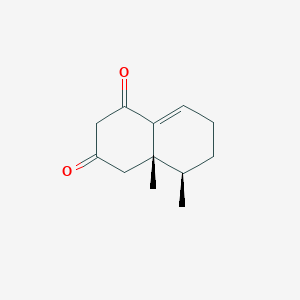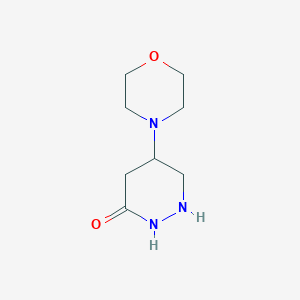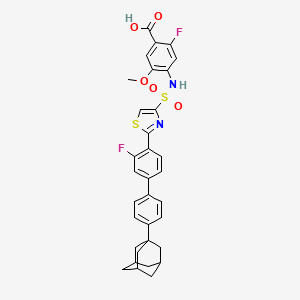
Hsd17B13-IN-74
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-74 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is associated with lipid droplets in the liver and plays a significant role in the metabolism of steroids and other lipid mediators. Inhibiting this enzyme has shown potential in treating liver diseases, particularly non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-74 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-74 primarily undergoes oxidation and reduction reactions due to its interaction with the enzyme’s active site. It can also participate in substitution reactions, particularly when modifying its functional groups to enhance its inhibitory properties .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are various analogs of this compound, each with slightly different inhibitory properties. These analogs are tested for their efficacy in inhibiting hydroxysteroid 17-beta dehydrogenase 13 and their potential therapeutic benefits .
Scientific Research Applications
Hsd17B13-IN-74 has several scientific research applications:
Mechanism of Action
Hsd17B13-IN-74 exerts its effects by binding to the active site of hydroxysteroid 17-beta dehydrogenase 13, inhibiting its enzymatic activity. This inhibition prevents the conversion of substrates involved in lipid metabolism, thereby reducing lipid accumulation in the liver. The molecular targets include the enzyme’s active site residues and the pathways involved in lipid droplet formation and degradation .
Comparison with Similar Compounds
Similar Compounds
Hsd17B13-IN-1: Another inhibitor of hydroxysteroid 17-beta dehydrogenase 13 with a different core structure.
Hsd17B13-IN-2: Similar inhibitory properties but with variations in functional groups.
Hsd17B13-IN-3: A more potent inhibitor with enhanced binding affinity to the enzyme.
Uniqueness
Hsd17B13-IN-74 stands out due to its high specificity and potency in inhibiting hydroxysteroid 17-beta dehydrogenase 13. Its unique structure allows for better binding to the enzyme’s active site, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C33H30F2N2O5S2 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
4-[[2-[4-[4-(1-adamantyl)phenyl]-2-fluorophenyl]-1,3-thiazol-4-yl]sulfonylamino]-2-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C33H30F2N2O5S2/c1-42-29-12-25(32(38)39)27(35)13-28(29)37-44(40,41)30-17-43-31(36-30)24-7-4-22(11-26(24)34)21-2-5-23(6-3-21)33-14-18-8-19(15-33)10-20(9-18)16-33/h2-7,11-13,17-20,37H,8-10,14-16H2,1H3,(H,38,39) |
InChI Key |
PKQOHKSJZLVKLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)NS(=O)(=O)C2=CSC(=N2)C3=C(C=C(C=C3)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


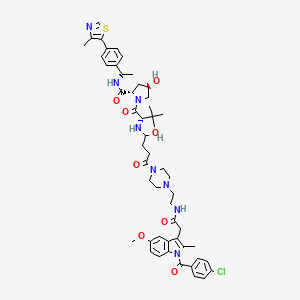
![5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362661.png)
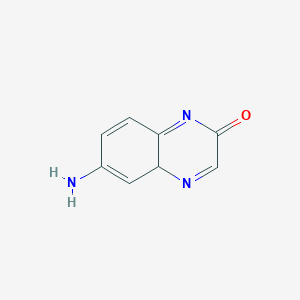
![Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-](/img/structure/B12362678.png)
![(3R,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12362683.png)
